Amyloid b-Protein (11-42) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amyloid-β (1-42) (Aβ42) is a neurotoxic 42-amino acid protein fragment found in amyloid plaques in postmortem cerebral cortex from patients with Alzheimer’s disease . Aggregation of Aβ42 results in the formation of neurotoxic fibrils or globular oligomers . Aβ42 accumulates in the brain of many transgenic mouse models of Alzheimer .

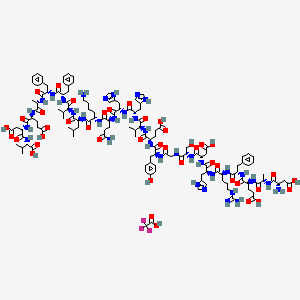

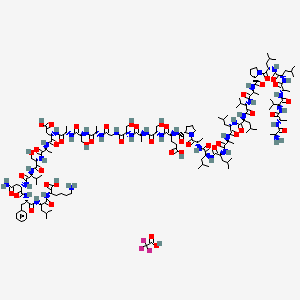

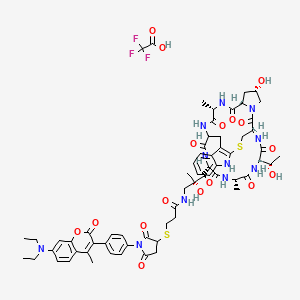

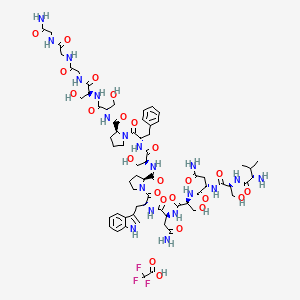

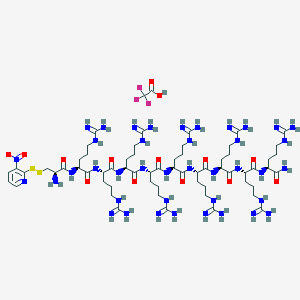

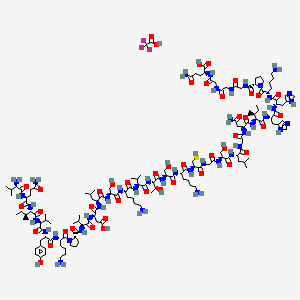

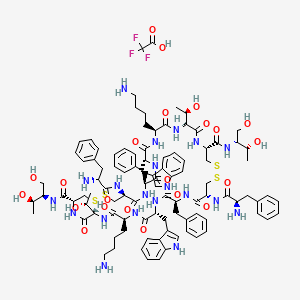

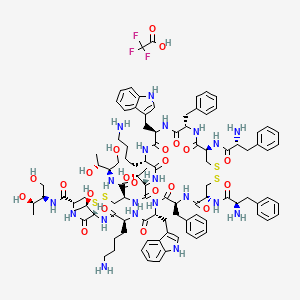

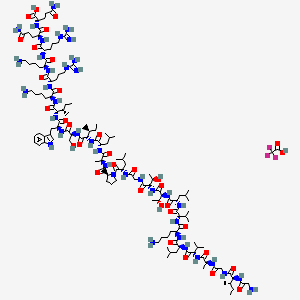

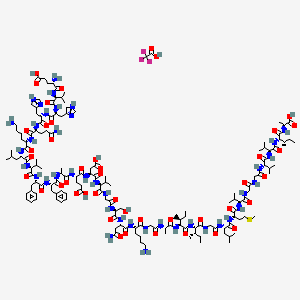

Molecular Structure Analysis

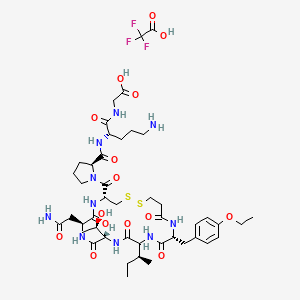

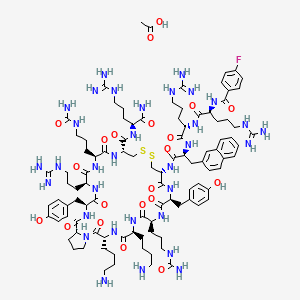

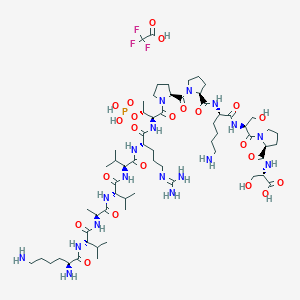

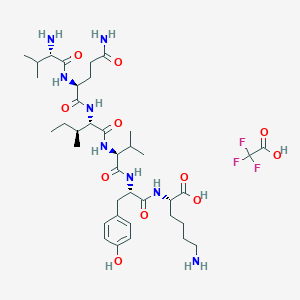

The structure of Amyloid b-Protein (11-42) Trifluoroacetate is complex and intricate. The protein forms fibrils that adopt the canonical cross-β structure of amyloid. These fibrils are more complex and elaborate than suspected previously, suggesting that a wide variety of amyloid structures exists .Physical And Chemical Properties Analysis

Amyloid-β (1-42) Peptide (trifluoroacetate salt) is a crystalline solid that is soluble in DMSO . Its molecular formula is C203H311N55O60S • XCF3COOH and its formula weight is 4514.0 .Mécanisme D'action

Target of Action

Amyloid β-Protein (11-42) Trifluoroacetate, also known as Aβ42, is a 42-amino acid protein fragment of amyloid-β . The primary targets of Aβ42 are neural stem cells (NSCs) . These targets play a crucial role in the nervous system, contributing to neurogenesis and brain repair.

Mode of Action

Aβ42 interacts with its targets, the NSCs, by modulating the expression of several key glycosyltransferases and glycosidases . This interaction results in changes in the cellular proliferation of NSCs .

Biochemical Pathways

The interaction of Aβ42 with NSCs affects several biochemical pathways. Notably, it alters the expression of fucosyltransferase IX (FUT9), sialyltransferase III (ST-III), glucosylceramide ceramidase (GLCC), and mitochondrial sialidase (Neu4) . These enzymes are involved in the synthesis of glycoconjugates, which are essential for maintaining cell fate determination, including cellular proliferation, in NSCs .

Pharmacokinetics

It is known that aβ42 is a crystalline solid that is soluble in dmso , which may influence its bioavailability.

Result of Action

The action of Aβ42 leads to significant molecular and cellular effects. Specifically, treatment of NSCs with Aβ42 significantly increases the number of these cells .

Safety and Hazards

Orientations Futures

Understanding the molecular architecture of amyloid fibrils may be an important step towards the development of therapeutic interventions based on targeting the fibrils themselves or the processes that lead to their formation . These molecular insights will aid in understanding the development and spread of amyloid diseases and are inspiring new strategies for therapeutic intervention .

Analyse Biochimique

Biochemical Properties

Amyloid b-Protein (11-42) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It modulates the expression of Bcl-2 and Bax in human neurons

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces neuronal death in human neurons in vitro and in vivo . It also increases the production of TNF-α in rat astrocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues. The Blood-brain barrier (BBB) is a critical portal regulating the bidirectional transport of this compound between blood and brain .

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H244N40O42S.C2HF3O2/c1-27-82(20)123(145(226)164-69-111(198)170-98(56-74(4)5)135(216)176-97(52-55-235-26)133(214)186-117(76(8)9)143(224)162-66-109(196)160-67-113(200)184-119(78(12)13)148(229)189-122(81(18)19)149(230)192-124(83(21)28-2)150(231)169-87(25)152(233)234)191-151(232)125(84(22)29-3)190-127(208)85(23)167-110(197)68-161-129(210)93(44-36-38-53-153)173-139(220)104(62-108(157)195)180-142(223)106(71-193)171-112(199)70-163-144(225)118(77(10)11)187-141(222)105(63-116(205)206)181-132(213)96(48-51-115(203)204)172-126(207)86(24)168-134(215)100(58-88-40-32-30-33-41-88)178-136(217)101(59-89-42-34-31-35-43-89)182-147(228)121(80(16)17)188-140(221)99(57-75(6)7)177-130(211)94(45-37-39-54-154)174-131(212)95(47-49-107(156)194)175-137(218)102(60-90-64-158-72-165-90)179-138(219)103(61-91-65-159-73-166-91)183-146(227)120(79(14)15)185-128(209)92(155)46-50-114(201)202;3-2(4,5)1(6)7/h30-35,40-43,64-65,72-87,92-106,117-125,193H,27-29,36-39,44-63,66-71,153-155H2,1-26H3,(H2,156,194)(H2,157,195)(H,158,165)(H,159,166)(H,160,196)(H,161,210)(H,162,224)(H,163,225)(H,164,226)(H,167,197)(H,168,215)(H,169,231)(H,170,198)(H,171,199)(H,172,207)(H,173,220)(H,174,212)(H,175,218)(H,176,216)(H,177,211)(H,178,217)(H,179,219)(H,180,223)(H,181,213)(H,182,228)(H,183,227)(H,184,200)(H,185,209)(H,186,214)(H,187,222)(H,188,221)(H,189,229)(H,190,208)(H,191,232)(H,192,230)(H,201,202)(H,203,204)(H,205,206)(H,233,234);(H,6,7)/t82-,83-,84-,85-,86-,87-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-,125-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAPURAVAALFBE-VUWXXUKWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H245F3N40O44S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.